molecular formula C16H15NO2 B271499 N-(2-acetylphenyl)-3-methylbenzamide

N-(2-acetylphenyl)-3-methylbenzamide

Cat. No. B271499
M. Wt: 253.29 g/mol
InChI Key: SBDQFTUYBJXPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetylphenyl)-3-methylbenzamide, commonly known as N-phenacyl-3-methylbenzamide (NMPB), is a chemical compound that has gained significant attention in scientific research due to its diverse applications. NMPB is a benzamide derivative that is synthesized through a multi-step process, and its unique chemical properties make it an ideal candidate for various scientific applications.

Mechanism of Action

N-(2-acetylphenyl)-3-methylbenzamide acts as a fluorescent probe by selectively binding to metal ions and producing a fluorescent signal. The binding of N-(2-acetylphenyl)-3-methylbenzamide to metal ions induces a conformational change that results in an increase in the fluorescence intensity of the probe. This mechanism of action makes N-(2-acetylphenyl)-3-methylbenzamide an ideal candidate for detecting metal ions in biological systems.
Biochemical and physiological effects:
N-(2-acetylphenyl)-3-methylbenzamide has been shown to have minimal biochemical and physiological effects in laboratory experiments. This makes it an ideal candidate for use in biological systems where the introduction of foreign compounds can have adverse effects on the system being studied.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(2-acetylphenyl)-3-methylbenzamide in laboratory experiments is its high selectivity for metal ions. This allows for the detection of specific metal ions in biological systems, which can provide valuable insights into the function of these ions in biological processes. However, one of the limitations of using N-(2-acetylphenyl)-3-methylbenzamide is its sensitivity to pH changes, which can affect the fluorescence intensity of the probe.

Future Directions

There are several future directions for the use of N-(2-acetylphenyl)-3-methylbenzamide in scientific research. One potential application is the use of N-(2-acetylphenyl)-3-methylbenzamide as a diagnostic tool for the detection of metal ion imbalances in biological systems. Additionally, N-(2-acetylphenyl)-3-methylbenzamide could be used as a tool for studying the role of metal ions in disease processes, such as neurodegenerative diseases. Finally, the development of new derivatives of N-(2-acetylphenyl)-3-methylbenzamide could lead to the discovery of new fluorescent probes with unique selectivity and sensitivity for metal ions.
Conclusion:
In conclusion, N-(2-acetylphenyl)-3-methylbenzamide (N-(2-acetylphenyl)-3-methylbenzamide) is a chemical compound that has gained significant attention in scientific research due to its diverse applications. N-(2-acetylphenyl)-3-methylbenzamide is synthesized through a multi-step process and has been extensively studied for its applications as a fluorescent probe for the detection of metal ions. The mechanism of action of N-(2-acetylphenyl)-3-methylbenzamide involves the selective binding of metal ions, resulting in an increase in the fluorescence intensity of the probe. N-(2-acetylphenyl)-3-methylbenzamide has minimal biochemical and physiological effects in laboratory experiments, making it an ideal candidate for use in biological systems. Finally, there are several future directions for the use of N-(2-acetylphenyl)-3-methylbenzamide in scientific research, including its use as a diagnostic tool and the development of new derivatives with unique properties.

Synthesis Methods

The synthesis of N-(2-acetylphenyl)-3-methylbenzamide involves several steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting product is then reacted with N-(2-acetylphenyl) amine in the presence of triethylamine to produce N-(2-acetylphenyl)-3-methylbenzamide. The final product is purified through column chromatography to obtain a pure form of N-(2-acetylphenyl)-3-methylbenzamide.

Scientific Research Applications

N-(2-acetylphenyl)-3-methylbenzamide has been extensively studied for its diverse applications in scientific research. One of the most significant applications of N-(2-acetylphenyl)-3-methylbenzamide is as a fluorescent probe for the detection of metal ions. N-(2-acetylphenyl)-3-methylbenzamide has a unique chemical structure that allows it to selectively bind to metal ions, making it an ideal candidate for detecting metal ions in biological systems.

properties

Product Name

N-(2-acetylphenyl)-3-methylbenzamide

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2-acetylphenyl)-3-methylbenzamide

InChI

InChI=1S/C16H15NO2/c1-11-6-5-7-13(10-11)16(19)17-15-9-4-3-8-14(15)12(2)18/h3-10H,1-2H3,(H,17,19)

InChI Key

SBDQFTUYBJXPTH-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)C

Origin of Product

United States

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